molecular formula C12H9Cl2N3O B2422039 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide CAS No. 280771-79-1

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide

Cat. No.: B2422039
CAS No.: 280771-79-1
M. Wt: 282.12
InChI Key: VUAOWKGKLARGTJ-UHFFFAOYSA-N
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Description

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide is a chemical compound with the molecular formula C12H9Cl2N3O and a molecular weight of 282.13 g/mol . It is characterized by the presence of an amino group, two chlorine atoms, and a pyridine ring attached to a benzamide structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with 5-chloro-2-aminopyridine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent extraction and drying to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide is unique due to the presence of both chlorine atoms and the pyridine ring, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-7-1-3-9(10(15)5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAOWKGKLARGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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